
Lithium(1+) tetrafluoroboranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium(1+) tetrafluoroboranium can be synthesized through several methods. One common approach involves the reaction of hydrofluoric acid with boric acid, followed by the addition of lithium carbonate or lithium hydroxide to obtain a lithium tetrafluoroborate solution. This solution is then filtered, evaporated, concentrated, crystallized, separated, and dried . Another method involves the reaction of lithium fluoride with boron trifluoride in an appropriate solvent resistant to fluorination, such as hydrofluoric acid, bromine trifluoride, or liquified sulfur dioxide .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct in the synthesis of diborane. The reaction involves boron trifluoride and lithium hydride, resulting in the formation of diborane and lithium tetrafluoroborate . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) tetrafluoroboranium undergoes various chemical reactions, including:
Thermal Decomposition: It decomposes to evolve boron trifluoride and lithium fluoride.
Lewis Acid Reactions: It acts as a mild Lewis acid in Diels-Alder reactions and as a catalyst for the aminolysis of oxiranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, boron trifluoride, and lithium compounds such as lithium carbonate and lithium hydroxide . Reaction conditions typically involve controlled temperatures and the use of nonpolar solvents to ensure high solubility and stability .
Major Products Formed
The major products formed from reactions involving this compound include boron trifluoride and lithium fluoride, particularly during thermal decomposition .
Scientific Research Applications
Lithium(1+) tetrafluoroboranium has a wide range of scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism by which lithium(1+) tetrafluoroboranium exerts its effects is primarily related to its role as an electrolyte in lithium-ion batteries. It enhances the electrochemical performance of the batteries by improving conductivity and stability. The compound interacts with the electrode materials, forming a stable solid electrolyte interface that facilitates efficient ion transport .
Comparison with Similar Compounds
Similar Compounds
Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries but has lower thermal stability and moisture tolerance compared to lithium(1+) tetrafluoroboranium.
Lithium difluoro(oxalate)borate (LiODFB): Used as an electrolyte additive to enhance the performance of lithium-ion batteries over a wide temperature range.
Uniqueness
This compound is unique due to its high solubility in nonpolar solvents, greater thermal stability, and moisture tolerance. These properties make it a preferred choice for use in lithium-ion batteries, particularly in applications requiring high performance and stability under varying environmental conditions .
Properties
Molecular Formula |
BF4Li+2 |
|---|---|
Molecular Weight |
93.8 g/mol |
IUPAC Name |
lithium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.Li/c2-1(3,4)5;/q2*+1 |
InChI Key |
FCRMHBZVSCXOTM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B+](F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


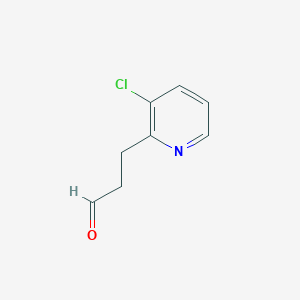
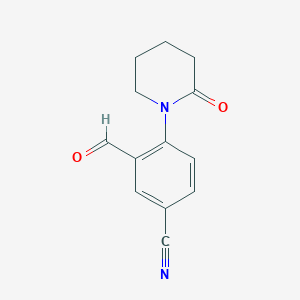

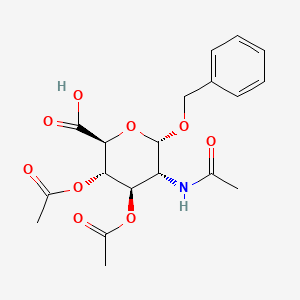
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
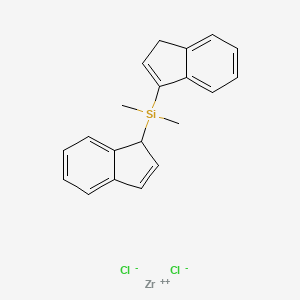
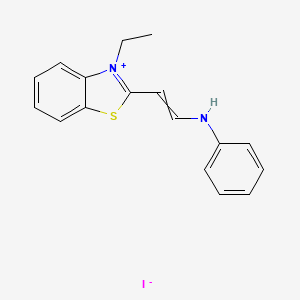
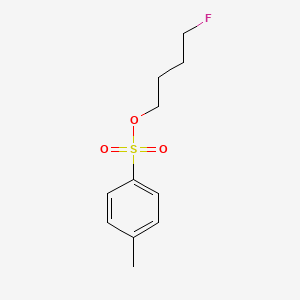
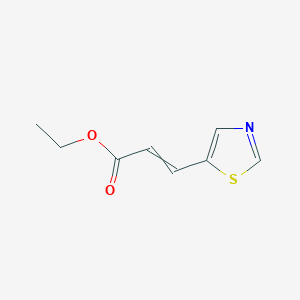
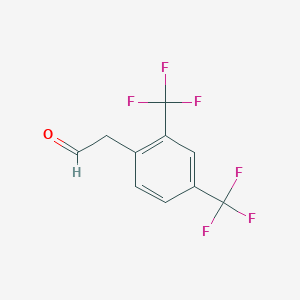

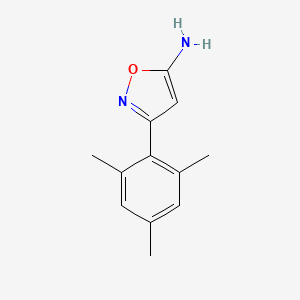
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
